molecular formula C7H14ClN B2832424 Spiro[2.4]heptan-6-amine;hydrochloride CAS No. 2387601-08-1

Spiro[2.4]heptan-6-amine;hydrochloride

Cat. No.: B2832424
CAS No.: 2387601-08-1
M. Wt: 147.65
InChI Key: MMNZKPBRBMFPBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-6-amine;hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution reactions, and the final hydrochloride salt is obtained by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Spiro[2.4]heptan-6-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: A structurally related compound without the amine group.

    Spiro[2.4]heptan-6-ol: Similar structure with a hydroxyl group instead of an amine.

    Spiro[2.4]heptan-6-one: Contains a ketone group instead of an amine.

Uniqueness

Spiro[2.4]heptan-6-amine;hydrochloride is unique due to its spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

spiro[2.4]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-1-2-7(5-6)3-4-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNZKPBRBMFPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387601-08-1
Record name spiro[2.4]heptan-5-amine hydrochloride
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